molecular formula C16H16N8 B6452898 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2548988-66-3

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6452898
CAS No.: 2548988-66-3
M. Wt: 320.35 g/mol
InChI Key: DMBYPOTXSJXUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine ring, which is further substituted with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the purine derivative, which is then reacted with piperazine. The resulting intermediate is subsequently coupled with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and purification processes ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and piperazine-containing molecules. Examples include:

  • 2-[4-(9H-purin-6-yl)piperazin-1-yl]pyridine
  • 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]benzene

Uniqueness

What sets 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile apart is its unique combination of a purine derivative with a piperazine and pyridine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-21-13-15(22)19-10-20-16(13)24-7-5-23(6-8-24)14-12(9-17)3-2-4-18-14/h2-4,10-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBYPOTXSJXUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.